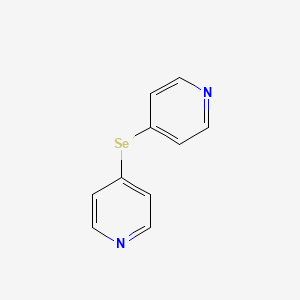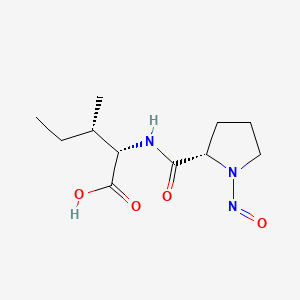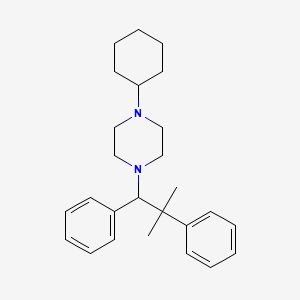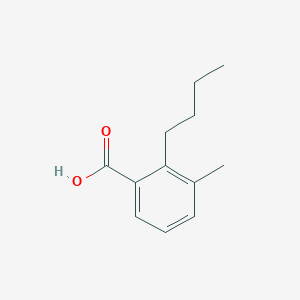![molecular formula C21H39NO4S B14398491 N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine CAS No. 88331-25-3](/img/structure/B14398491.png)
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a hexadecanoylsulfanyl group attached to the propanoyl moiety, which is further linked to a glycine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine typically involves the reaction of hexadecanoyl chloride with 3-mercaptopropanoic acid to form the intermediate hexadecanoyl-3-mercaptopropanoate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve an inert atmosphere, such as nitrogen, and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The hexadecanoylsulfanyl group may interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the glycine moiety can modulate neurotransmitter activity, influencing various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Octadecanoylsulfanyl)propanoyl]glycine
- N-[3-(Dodecanoylsulfanyl)propanoyl]glycine
- N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
Uniqueness
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
88331-25-3 |
|---|---|
Fórmula molecular |
C21H39NO4S |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
2-(3-hexadecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C21H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)27-17-16-19(23)22-18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
SSMSQSFIXIDWHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)


![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)

